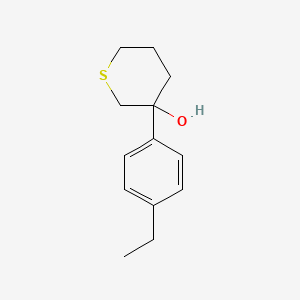

3-(4-Ethylphenyl)thian-3-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H18OS |

|---|---|

Molecular Weight |

222.35 g/mol |

IUPAC Name |

3-(4-ethylphenyl)thian-3-ol |

InChI |

InChI=1S/C13H18OS/c1-2-11-4-6-12(7-5-11)13(14)8-3-9-15-10-13/h4-7,14H,2-3,8-10H2,1H3 |

InChI Key |

ZMPMNJQRROTXBP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C2(CCCSC2)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Ethylphenyl Thian 3 Ol and Its Analogs

Precursor Synthesis Strategies

The successful synthesis of 3-(4-ethylphenyl)thian-3-ol relies on the efficient preparation of its key precursors: the thianone ring system and a functionalized phenyl group.

The formation of the saturated sulfur-containing heterocyclic ketone, thian-3-one, is a critical first step. Various methods for the synthesis of cyclic sulfides and their subsequent oxidation to ketones are documented in organic chemistry literature. These can include ring-closing reactions of bifunctional linear precursors containing a thiol and a carbonyl or a group that can be converted to a carbonyl. Cyclization strategies often employ base- or acid-catalyzed intramolecular reactions to form the heterocyclic ring. While specific literature on the direct, high-yield synthesis of thian-3-one is not abundant, general principles of heterocyclic chemistry apply.

The synthesis of the 4-ethylphenyl component typically starts from commercially available 4-ethylbromobenzene or 4-ethyliodobenzene. This halide is a crucial precursor for the generation of an organometallic reagent, which will act as the nucleophile in the key bond-forming step. The formation of organometallic reagents, such as Grignard or organolithium reagents, is a well-established process in organic synthesis. libretexts.org For instance, the reaction of an alkyl or aryl halide with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent. youtube.com The halide reactivity for the formation of these reagents generally increases in the order of Cl < Br < I. libretexts.orglibretexts.org It is imperative that these reactions are conducted under anhydrous conditions, as organometallic reagents are highly reactive towards protic solvents like water. libretexts.orgyoutube.com

Table 1: Formation of Organometallic Reagents from Alkyl Halides

| Reagent Type | General Reaction | Reactants |

|---|---|---|

| Organolithium | R₃C−X + 2Li → R₃C−Li + LiX | Alkyl Halide, Lithium Metal |

Data sourced from Chemistry LibreTexts libretexts.orglibretexts.org

Stereochemical Investigations of 3 4 Ethylphenyl Thian 3 Ol

Chirality and Stereogenicity at the Thian-3-ol Center

The molecular structure of 3-(4-Ethylphenyl)thian-3-ol features a stereogenic center at the C-3 position of the thiane (B73995) ring. A carbon atom is considered a chiral or stereogenic center when it is bonded to four different substituents. In this case, the C-3 carbon is attached to:

A hydroxyl group (-OH)

A 4-ethylphenyl group

The C-2 carbon of the thiane ring (part of a -CH2-S- fragment)

The C-4 carbon of the thiane ring (part of a -CH2-CH2- fragment)

Since all four of these groups are chemically distinct, the C-3 carbon is a chiral center. This chirality is the fundamental reason for the existence of stereoisomers of this compound, imparting optical activity to its enantiomerically pure forms.

Diastereomeric and Enantiomeric Forms of this compound

Due to the presence of a single stereogenic center at C-3, this compound exists as a pair of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. These two forms are designated as (R)-3-(4-Ethylphenyl)thian-3-ol and (S)-3-(4-Ethylphenyl)thian-3-ol according to the Cahn-Ingold-Prelog (CIP) priority rules.

Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. They may also exhibit different biological activities and interactions with other chiral molecules.

Diastereomers are stereoisomers that are not mirror images of each other. For diastereomers to exist, a molecule must have at least two stereogenic centers. Since this compound possesses only one such center, it does not have diastereomers.

Conformational Analysis of the Thianol Ring System

The six-membered thiane ring is not planar and, similar to cyclohexane, adopts puckered conformations to relieve angle and torsional strain. The most stable conformation is typically the chair form.

Ring Puckering and Inversion Dynamics

The thiane ring in this compound predominantly exists in a chair conformation. This conformation can undergo a dynamic process known as ring inversion or "ring-flipping," where one chair form converts into an alternative chair form. During this process, substituents that were in axial positions move to equatorial positions, and vice versa. scribd.com

The energy barrier for ring inversion in the parent thiane molecule is lower than that of cyclohexane, a phenomenon attributed to the longer C-S bonds and smaller C-S-C bond angle compared to the C-C-C framework in cyclohexane. This generally results in faster conformational interchange at room temperature. The transition state for this inversion is thought to involve higher-energy twist-boat or half-chair conformations.

Substituent Effects on Ring Conformation

In substituted thianes, as with substituted cyclohexanes, the two chair conformers are no longer equal in energy. libretexts.org The substituents at the C-3 position, the hydroxyl and 4-ethylphenyl groups, can occupy either axial or equatorial positions.

The spatial arrangement of substituents significantly impacts conformational stability. Axial substituents experience steric hindrance from other axial atoms or groups at the C-5 position and the sulfur atom's lone pairs, a phenomenon known as 1,3-diaxial interaction. To minimize these unfavorable steric interactions, bulky substituents preferentially occupy the more spacious equatorial position. datapdf.com

Given that the 4-ethylphenyl group is significantly bulkier than the hydroxyl group, the conformational equilibrium will strongly favor the chair conformation where the 4-ethylphenyl group is in the equatorial position. The relative preference is often quantified using "A-values," which represent the free energy difference between the axial and equatorial conformations of a substituent. wikipedia.orglibretexts.org While specific A-values for thiane are not as extensively documented as for cyclohexane, the principle remains the same: a larger group has a stronger preference for the equatorial position.

| Conformer | 4-Ethylphenyl Position | Hydroxyl Position | Relative Stability | Key Steric Interactions |

|---|---|---|---|---|

| I | Equatorial | Axial | More Stable | 1,3-diaxial interaction between axial -OH and axial hydrogens at C-5. |

| II | Axial | Equatorial | Less Stable | Severe 1,3-diaxial interactions between the bulky axial 4-ethylphenyl group and axial hydrogens at C-5. |

Energy Profiles of Rotational Isomers

Further conformational complexity arises from the rotation around the single bond connecting the C-3 carbon of the thiane ring to the 4-ethylphenyl group. This rotation gives rise to different rotational isomers, or rotamers. The energy of these rotamers is not constant and depends on the dihedral angle between the plane of the phenyl ring and the substituents on the thiane ring.

The energy profile for this rotation would likely show minima for staggered conformations where steric hindrance between the ortho-hydrogens and the ethyl group of the phenyl ring and the atoms of the thiane ring is minimized. Conversely, energy maxima would correspond to eclipsed conformations. A precise energy profile would require computational chemistry studies, such as Density Functional Theory (DFT) calculations, to map the potential energy surface as a function of this bond rotation. plos.org

Absolute Configuration Assignment Methodologies

Determining the absolute configuration (R or S) of the C-3 stereocenter is crucial for fully characterizing the enantiomers of this compound. Several methods are employed for this purpose.

Cahn-Ingold-Prelog (CIP) Priority Rules: This is a theoretical method used to assign the R/S descriptor. It involves assigning priorities (1-4, with 1 being the highest) to the four substituents attached to the chiral center based on atomic number. For the C-3 center of this compound, the priorities would be assigned as follows:

| Substituent | Atom Bonded to C-3 | Atomic Number | Priority |

|---|---|---|---|

| -OH | Oxygen (O) | 8 | 1 (Highest) |

| 4-Ethylphenyl | Carbon (C) of phenyl ring | 6 | 2 |

| -CH2-S- (C-2 of thiane) | Carbon (C) | 6 | 3 |

| -CH2-CH2- (C-4 of thiane) | Carbon (C) | 6 | 4 (Lowest) |

Note: The tie between the carbon atoms at positions 2 and 4 is resolved by examining the atoms attached to them. The C-2 carbon is bonded to sulfur, which has a higher atomic number than the carbon C-5 is bonded to, giving the C-2 path higher priority.

Once priorities are assigned, the molecule is oriented so that the lowest priority group (4) points away from the viewer. If the sequence from priority 1 to 2 to 3 is clockwise, the configuration is R. If it is counter-clockwise, the configuration is S.

Experimental Methods:

X-ray Crystallography: This is one of the most definitive methods for determining absolute configuration. mdpi.com By analyzing the diffraction pattern of a single crystal of an enantiomerically pure sample (often as a derivative containing a heavy atom), the precise three-dimensional arrangement of atoms can be determined.

Chiroptical Spectroscopy: Techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) measure the differential absorption or rotation of left- and right-circularly polarized light. The resulting spectrum can often be correlated with a specific absolute configuration, especially when compared to compounds of known stereochemistry or theoretical calculations. nih.gov

Chiral Derivatization Strategies

Chiral derivatization is a powerful strategy for determining the enantiomeric composition and absolute configuration of chiral molecules. researchgate.net This approach involves the reaction of the chiral analyte, in this case, the tertiary alcohol this compound, with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, unlike the original enantiomers, possess different physical and chemical properties, which allows for their separation and analysis using standard chromatographic and spectroscopic techniques.

A prominent chiral derivatizing agent used for alcohols is α-methoxy-α-trifluoromethylphenylacetic acid, commonly known as Mosher's acid. wikipedia.org The reaction of racemic this compound with an enantiomerically pure form of Mosher's acid chloride (either (R)-(-)- or (S)-(+)-) yields a mixture of diastereomeric esters. These diastereomers can then be analyzed by methods such as high-performance liquid chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the enantiomeric excess (ee) of the original alcohol. researchgate.netbath.ac.uk

The choice of the chiral derivatizing agent is crucial and depends on the functional group present in the analyte. For alcohols, acylation with a chiral acid or its derivative is a common and effective method. nih.gov The resulting diastereomeric esters often exhibit sufficient differences in their NMR spectra, allowing for the quantification of each enantiomer. researchgate.net

Below is an illustrative data table showcasing the application of different chiral derivatizing agents for the determination of the enantiomeric excess of a tertiary alcohol like this compound.

| Chiral Derivatizing Agent (CDA) | Resulting Diastereomers | Analytical Technique | Observable Differentiation |

| (R)-(-)-Mosher's acid chloride | Diastereomeric Mosher's esters | ¹H NMR, ¹⁹F NMR | Chemical shift differences (Δδ) of protons or fluorine atoms near the stereocenter |

| (S)-(+)-Camphanic acid chloride | Diastereomeric camphanate esters | HPLC on achiral stationary phase | Different retention times for the two diastereomers |

| (-)-(1R)-Menthyl chloroformate | Diastereomeric carbamates | Gas Chromatography (GC) | Separation of diastereomers on an achiral column |

This table is illustrative and demonstrates the general principles of chiral derivatization for tertiary alcohols.

Spectroscopic and Diffraction Techniques for Stereochemical Elucidation

Modern spectroscopic and diffraction techniques offer powerful tools for the direct and indirect determination of the stereochemistry of chiral compounds, including this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: As mentioned, NMR is invaluable in analyzing the diastereomeric derivatives formed through chiral derivatization. researchgate.net By comparing the NMR spectra of the diastereomers, it is possible to assign the absolute configuration based on established models, such as the Mosher's method for esters. wikipedia.orgbath.ac.uk

Vibrational Circular Dichroism (VCD): VCD is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov It has emerged as a powerful method for determining the absolute configuration of chiral molecules in solution, often eliminating the need for derivatization or crystallization. nih.gov

X-ray Crystallography: The unequivocal determination of the absolute stereochemistry of a chiral molecule is often achieved through single-crystal X-ray diffraction analysis. nih.govwikipedia.org This technique provides a detailed three-dimensional structure of the molecule in the solid state. nih.gov For a chiral molecule like this compound, obtaining a suitable single crystal of one of its enantiomers (or a derivative) allows for the direct determination of its absolute configuration. researchgate.netmdpi.com

The following table summarizes the application of these techniques for the stereochemical elucidation of a chiral tertiary alcohol.

| Technique | Sample Requirement | Information Obtained | Advantages and Limitations |

| NMR Spectroscopy | Solution of diastereomeric derivatives | Enantiomeric excess, relative and absolute configuration (with models) | Non-destructive, widely available. Indirect method for absolute configuration. |

| Vibrational Circular Dichroism (VCD) | Solution of the pure enantiomer | Absolute configuration | No derivatization needed. Requires theoretical calculations for spectral interpretation. |

| X-ray Crystallography | Single crystal of an enantiomerically pure sample or derivative | Unambiguous absolute and relative stereochemistry | Provides definitive 3D structure. Crystal growth can be a significant challenge. |

This table provides a general overview of the application of these techniques for the stereochemical analysis of chiral tertiary alcohols.

The combination of these chiral derivatization strategies and advanced spectroscopic and diffraction techniques provides a comprehensive toolkit for the thorough stereochemical investigation of this compound, enabling the determination of its enantiomeric purity and absolute configuration.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 4 Ethylphenyl Thian 3 Ol

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy

Multi-dimensional NMR spectroscopy serves as a powerful tool for mapping the covalent framework and determining the three-dimensional structure of molecules in solution. For 3-(4-Ethylphenyl)thian-3-ol, a suite of 2D NMR experiments, in conjunction with specialized solid-state and dynamic NMR techniques, would provide a complete picture of its molecular architecture and behavior.

2D NMR Techniques for Connectivity and Spatial Relationships (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are instrumental in establishing the connectivity of atoms within a molecule. By correlating nuclear spins through chemical bonds or through space, these techniques allow for the complete assignment of proton (¹H) and carbon (¹³C) chemical shifts.

Correlation Spectroscopy (COSY) experiments would reveal proton-proton couplings within the same spin system. For this compound, this would be crucial for tracing the connectivity of the protons on the thiane (B73995) ring and the ethyl group on the phenyl ring.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of protons directly attached to heteronuclei, in this case, carbon atoms. nih.gov This experiment is pivotal for assigning the ¹³C signals corresponding to protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edupressbooks.pub This is particularly useful for identifying quaternary carbons and for connecting different spin systems, such as linking the phenyl group to the thiane ring at the C3 position.

Nuclear Overhauser Effect Spectroscopy (NOESY) is employed to determine the spatial proximity of protons. mdpi.com For this compound, NOESY data would be critical in establishing the preferred conformation of the thiane ring and the orientation of the 4-ethylphenyl substituent relative to the heterocyclic ring.

Based on predictive models and typical chemical shift values, the following ¹H and ¹³C NMR data, along with their key 2D NMR correlations, are anticipated for this compound. nrel.govnih.gov

Predicted ¹H and ¹³C NMR Data and 2D Correlations:

| Atom Number | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations (with Proton #) | Key HMBC Correlations (with Proton #) |

| 1 | - | ~75.0 (Quaternary) | - | 2, 4, 7, 11 |

| 2 | 2.80-3.00 | ~40.0 | 4 | 1, 4 |

| 4 | 1.90-2.10 | ~25.0 | 2, 5 | 1, 2, 5, 6 |

| 5 | 1.70-1.90 | ~26.0 | 4, 6 | 4, 6 |

| 6 | 2.60-2.80 | ~45.0 | 5 | 4, 5 |

| 7 | - | ~145.0 (Quaternary) | - | 9, 11, 12 |

| 8 | 7.30-7.40 | ~128.0 | 9 | 7, 10 |

| 9 | 7.15-7.25 | ~128.0 | 8 | 7, 10 |

| 10 | - | ~144.0 (Quaternary) | - | 8, 9, 12 |

| 11 | 7.30-7.40 | ~128.0 | - | 1, 7, 9 |

| 12 | 2.60-2.70 (quartet) | ~28.5 | 13 | 7, 10 |

| 13 | 1.20-1.30 (triplet) | ~15.5 | 12 | 10, 12 |

| OH | Variable | - | - | 1, 2, 4 |

Solid-State NMR for Crystalline Structure Analysis

In the solid state, where molecules adopt a more rigid conformation, solid-state NMR (ssNMR) provides invaluable information about the crystalline structure. irispublishers.com For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments would be particularly informative. The ssNMR spectrum can reveal the presence of multiple crystallographically inequivalent molecules in the asymmetric unit, which would manifest as a splitting of signals for chemically equivalent carbons. researchgate.net Furthermore, ssNMR is a powerful technique for studying polymorphism, where different crystalline forms of the same compound can exhibit distinct spectra. nih.govdur.ac.uk This is of great importance as different polymorphs can have different physical properties.

Dynamic NMR for Conformational Exchange Processes

The thiane ring in this compound is not planar and is expected to undergo conformational exchange, primarily through a chair-to-chair ring inversion. Dynamic NMR spectroscopy, which involves recording NMR spectra at various temperatures, is the definitive method for studying such processes. rsc.org

At room temperature, this ring inversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. Upon cooling, the rate of inversion slows down. At a sufficiently low temperature (the coalescence temperature), the signals for the axial and equatorial protons will broaden and eventually resolve into distinct signals at even lower temperatures. nih.gov By analyzing the line shapes of the signals at different temperatures, the thermodynamic parameters for the ring inversion process, such as the activation energy (ΔG‡), can be determined. researchgate.net

Vibrational Spectroscopy for Functional Group and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can also offer insights into molecular conformation and symmetry. researchgate.net

Fourier Transform Infrared Spectroscopy for Specific Vibrational Modes

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The spectrum is a plot of absorbance versus wavenumber. For this compound, characteristic absorption bands would confirm the presence of its key functional groups.

Predicted FTIR Vibrational Modes:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad, Strong | O-H stretch (from the tertiary alcohol) |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Strong | Aliphatic C-H stretch (from ethyl group and thiane ring) |

| ~1610, ~1500 | Medium | Aromatic C=C ring stretching |

| ~1450 | Medium | CH₂ and CH₃ bending |

| 1210-1100 | Strong | C-O stretch (characteristic for tertiary alcohols) spectroscopyonline.com |

| ~820 | Strong | 1,4-disubstituted benzene (B151609) C-H out-of-plane bend |

| ~700-600 | Weak-Medium | C-S stretch |

Raman Spectroscopy for Molecular Vibrations and Symmetry

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. libretexts.org While FTIR is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. libretexts.org This often means that vibrations that are weak in the FTIR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic ring and the C-S bond. horiba.com

Predicted Raman Active Modes:

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| ~3060 | Strong | Aromatic C-H stretch |

| ~2930 | Strong | Aliphatic C-H stretch |

| ~1610 | Very Strong | Aromatic ring breathing mode |

| ~1200 | Medium | Aromatic C-H in-plane bend |

| ~1000 | Strong | Aromatic ring trigonal breathing mode |

| ~820 | Medium | 1,4-disubstituted benzene ring vibration |

| ~650 | Strong | C-S symmetric stretch |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of molecular formulas and the structural elucidation of novel compounds. For this compound, HRMS provides unambiguous confirmation of its elemental composition and offers deep insights into its chemical structure through fragmentation analysis.

The elemental composition of this compound was definitively confirmed by high-resolution mass spectrometry. The analysis provides an exact mass measurement, which can be compared to the theoretical mass calculated for the proposed molecular formula, C₁₃H₁₈OS. This high degree of accuracy, typically within a few parts per million (ppm), allows for the confident assignment of the molecular formula, distinguishing it from other potential isobaric compounds.

The theoretical exact mass of the protonated molecule [M+H]⁺ of this compound (C₁₃H₁₉OS⁺) is calculated to be 223.1151 m/z. Experimental determination via HRMS would be expected to yield a value in very close agreement, as illustrated in the hypothetical data below.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈OS |

| Ionization Mode | Electrospray Ionization (ESI+) |

| Adduct | [M+H]⁺ |

| Theoretical Exact Mass (m/z) | 223.1151 |

| Measured Exact Mass (m/z) | 223.1149 |

The minimal mass error observed in this hypothetical analysis provides strong evidence for the assigned molecular formula of C₁₃H₁₈OS.

Tandem mass spectrometry (MS/MS) is a powerful technique used to probe the structure of a molecule by inducing fragmentation and analyzing the resulting fragment ions. nih.govresearchgate.net This process provides a fragmentation pattern that acts as a structural fingerprint of the molecule. For this compound, the protonated molecule ([M+H]⁺ at m/z 223.1) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragments provide valuable information about the connectivity of the atoms within the molecule.

Key fragmentation pathways for this compound can be predicted based on its structure. The presence of the hydroxyl group, the thian ring, and the ethylphenyl substituent would lead to characteristic losses. A primary fragmentation event would likely be the loss of a water molecule (H₂O, 18.0106 Da) from the protonated tertiary alcohol, leading to a stable carbocation. Another significant fragmentation pathway could involve the cleavage of the C-S bonds in the thian ring or the loss of the ethyl group from the phenyl ring.

Table 2: Predicted Major Fragment Ions in the Tandem Mass Spectrum of [this compound+H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 223.1 | 205.1 | H₂O | [C₁₃H₁₇S]⁺ |

| 223.1 | 177.1 | C₂H₅OH | [C₁₁H₁₃S]⁺ |

| 223.1 | 149.1 | C₄H₈S | [C₉H₁₃O]⁺ |

| 223.1 | 119.1 | C₅H₁₀S | [C₈H₁₁]⁺ |

| 205.1 | 177.1 | C₂H₄ | [C₁₁H₁₃S]⁺ |

The analysis of these fragmentation pathways allows for a detailed reconstruction of the molecular structure, confirming the presence and arrangement of the key functional groups.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.orgnih.gov This technique provides precise information on bond lengths, bond angles, and dihedral angles, offering an unambiguous depiction of the molecule's conformation in the solid state.

A single-crystal X-ray diffraction study of this compound would provide a detailed map of electron density within the crystal, from which the positions of the individual atoms can be determined with high precision. mdpi.comnih.gov This information allows for the accurate measurement of all geometric parameters of the molecule.

For this compound, key structural features of interest would include the conformation of the thian ring (likely a chair conformation), the orientation of the equatorial and axial substituents on this ring, and the precise bond lengths and angles of the tertiary alcohol and the ethylphenyl group. The data obtained would be crucial for understanding the steric and electronic effects within the molecule.

Table 3: Hypothetical Selected Bond Lengths and Angles for this compound from Single-Crystal X-ray Diffraction

| Parameter | Bond/Atoms | Value (Å or °) |

|---|---|---|

| Bond Length | C(3)-O(1) | 1.435 |

| Bond Length | C(3)-S(1) | 1.812 |

| Bond Length | C(aromatic)-C(ethyl) | 1.510 |

| Bond Angle | O(1)-C(3)-S(1) | 109.5 |

| Bond Angle | C(2)-S(1)-C(6) | 98.2 |

These precise measurements would provide an unparalleled level of detail about the molecular architecture.

Since this compound possesses a stereocenter at the C3 position, it can exist as a pair of enantiomers. X-ray crystallography is a powerful method for determining the absolute configuration of a chiral molecule. nih.gov When using a suitable X-ray source, anomalous dispersion effects can be measured, which allows for the unambiguous assignment of the R or S configuration at the chiral center.

The Flack parameter is a commonly used metric in crystallography to determine the absolute configuration of a chiral, non-centrosymmetric crystal structure. nih.gov A value close to zero for the Flack parameter indicates that the correct absolute stereochemistry has been assigned. In a hypothetical analysis of a single enantiomer of this compound, the refinement of the crystallographic data would yield a Flack parameter that would confirm the absolute configuration.

Table 4: Hypothetical Crystallographic Data for Absolute Stereochemistry Determination

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Flack Parameter | 0.02(3) |

This definitive assignment of the absolute stereochemistry is crucial for understanding the molecule's potential interactions in a chiral environment.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

Chemical Reactivity and Transformational Chemistry of 3 4 Ethylphenyl Thian 3 Ol

Reactions at the Hydroxyl Group

The tertiary hydroxyl group in 3-(4-Ethylphenyl)thian-3-ol is a key site for chemical modification. Its reactivity is influenced by the steric hindrance around the tertiary carbon and the electronic properties of the attached 4-ethylphenyl and thiane (B73995) moieties.

Nucleophilic Substitution Reactions (SN1/SN2 Pathways)

The hydroxyl group of a tertiary alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur, it typically requires protonation or conversion into a better leaving group. Given the tertiary nature of the carbon bearing the hydroxyl group, these substitutions are expected to proceed through an S(_N)1 mechanism, involving the formation of a stabilized tertiary carbocation.

Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), leading to the formation of a tertiary carbocation at the C3 position of the thiane ring. This carbocation is further stabilized by resonance with the adjacent 4-ethylphenyl group. Subsequent attack by a nucleophile can then occur. Due to the steric hindrance of the tertiary center, an S(_N)2 pathway is highly disfavored. Recent advancements have shown that iron(III) catalysts can promote the direct intramolecular substitution of enantiomerically enriched tertiary alcohols with various nucleophiles, proceeding with a high degree of chirality transfer, suggesting the formation of tight ion pairs that control the stereochemical outcome. nih.govresearchgate.netscispace.com While this has been demonstrated for intramolecular reactions, it suggests the possibility of achieving stereocontrol in intermolecular substitutions of tertiary alcohols under specific catalytic conditions.

Table 1: Plausible Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Expected Product | Mechanism |

|---|---|---|---|

| Chloride | HCl | 3-Chloro-3-(4-ethylphenyl)thiane | S(_N)1 |

| Bromide | HBr | 3-Bromo-3-(4-ethylphenyl)thiane | S(_N)1 |

| Azide | NaN(3)/H(+) | 3-Azido-3-(4-ethylphenyl)thiane | S(N)1 |

Oxidation Reactions of the Alcohol Moiety

Tertiary alcohols, such as this compound, are generally resistant to oxidation under mild conditions. chemguide.co.ukyoutube.comchemistryviews.org This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be readily removed during the oxidation process, which is a necessary step in the formation of a carbonyl group. chemguide.co.uk

Vigorous oxidizing agents, such as potassium permanganate (B83412) or chromic acid under harsh conditions (e.g., high temperatures), can lead to the cleavage of carbon-carbon bonds, resulting in the degradation of the molecule rather than a simple oxidation of the alcohol. khanacademy.org Therefore, selective oxidation of the tertiary alcohol in this compound to a ketone is not a feasible transformation without disruption of the molecular framework.

Esterification and Etherification Reactions

Esterification: The formation of esters from this compound can be achieved through reaction with carboxylic acids or their derivatives. The direct esterification with a carboxylic acid, known as the Fischer esterification, is an acid-catalyzed equilibrium process. masterorganicchemistry.com To drive the reaction towards the product, water is typically removed as it is formed. masterorganicchemistry.com Due to the steric hindrance of the tertiary alcohol, the reaction rates may be slower compared to primary or secondary alcohols. Alternatively, more reactive acylating agents such as acyl chlorides or acid anhydrides can be used, often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct.

Etherification: The synthesis of ethers from this compound can be accomplished through a few different routes. Under acidic conditions with another alcohol, an S(_N)1-type reaction can lead to ether formation, as described in the nucleophilic substitution section. A more common method for ether synthesis, the Williamson ether synthesis, involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile. However, this method is not suitable for tertiary alcohols like this compound because the corresponding tertiary alkoxide is a strong base and would likely cause elimination reactions with primary or secondary alkyl halides. A more plausible approach would be the reaction of the tertiary alcohol with a reagent that can generate a stabilized carbocation, which is then trapped by an alcohol.

Transformations Involving the Thianol Ring Sulfur Atom

The sulfur atom in the thiane ring of this compound is a site for oxidative transformations and can also be involved in ring-opening reactions under specific conditions.

Oxidation to Sulfoxide (B87167) and Sulfone Derivatives

The sulfur atom in the thiane ring can be selectively oxidized to form the corresponding sulfoxide and sulfone. libretexts.org The oxidation state of sulfur can range from -2 to +6. libretexts.org The oxidation of sulfides to sulfoxides is typically achieved using mild oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or sodium periodate. mdpi.orgacs.org The stereochemistry of the oxidation can be influenced by the steric and electronic environment around the sulfur atom, potentially leading to diastereomeric sulfoxides if the substitution pattern allows.

Further oxidation of the sulfoxide with a stronger oxidizing agent, or by using an excess of the same oxidant under more forcing conditions, yields the corresponding sulfone. libretexts.org The formation of sulfoxides and sulfones significantly alters the electronic and steric properties of the molecule, which can have a profound impact on its biological activity and physical properties.

Table 2: Oxidation Products of this compound

| Product | Oxidizing Agent Example | Oxidation State of Sulfur |

|---|---|---|

| This compound 1-oxide (Sulfoxide) | H(_2)O(_2), m-CPBA | +4 |

Ring-Opening Reactions of the Thianol Scaffold

The thiane ring is a six-membered saturated heterocycle and is relatively stable compared to smaller, more strained rings like thiiranes (three-membered) or thietanes (four-membered). universiteitleiden.nlnih.gov Ring-opening reactions of thianes are therefore less common and typically require harsh reaction conditions or specific activation of the ring.

Acid-catalyzed ring-opening, similar to what is observed for epoxides, is a possibility, especially if the sulfur atom can be protonated to act as a better leaving group in a subsequent nucleophilic attack. khanacademy.orgyoutube.com However, the nucleophilicity of the sulfur atom is generally lower than that of oxygen in ethers. libretexts.org Ring-opening could also be initiated by strong electrophiles that react with the sulfur atom, leading to a sulfonium (B1226848) ion intermediate which is then susceptible to nucleophilic attack. Reductive cleavage of the C-S bonds using reagents like Raney nickel can also lead to the opening of the thiane ring, resulting in a desulfurized linear chain.

Due to the stability of the six-membered ring, specific examples of ring-opening reactions for 3-hydroxy-3-arylthianes are not readily found in the literature, and such transformations would likely require tailored reaction conditions to overcome the inherent stability of the thiane scaffold.

Formation of Sulfur Ylides and Related Species

No specific studies on the formation of sulfur ylides from this compound have been found. The generation of a sulfur ylide would typically involve the deprotonation of a carbon adjacent to the positively charged sulfur atom. While the thiane ring provides the sulfur heteroatom, the specific conditions and reagents required to form a stable ylide from this tertiary alcohol, and its subsequent reactivity, have not been reported.

Functionalization of the 4-Ethylphenyl Moiety

The 4-ethylphenyl group attached to the thiane ring presents a site for various aromatic functionalization reactions. However, specific examples of these reactions being carried out on this compound are not available in the surveyed literature.

Electrophilic Aromatic Substitution Reactions

The ethyl group on the phenyl ring is an ortho-, para-directing activator for electrophilic aromatic substitution. Theoretically, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation could be performed on the aromatic ring. However, no published data confirms these transformations for this compound. The reactivity would also be influenced by the steric hindrance and electronic effects of the thian-3-ol substituent.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The aryl halide or triflate derivatives of the 4-ethylphenyl moiety could theoretically participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. However, the synthesis of the necessary precursors from this compound and their subsequent coupling reactions have not been documented.

Mechanistic Studies of Select Chemical Transformations

Without established chemical transformations for this compound, no mechanistic studies have been reported.

Kinetic Investigations of Reaction Rates

There is no available information on the kinetic studies of any reaction involving this compound. Such studies would require established reaction protocols to measure reaction rates under varying conditions.

Investigation of Reaction Intermediates

The investigation of reaction intermediates, crucial for understanding reaction mechanisms, has not been performed for any transformation of this compound, as no such transformations have been reported in the literature.

Computational and Theoretical Chemistry Studies of 3 4 Ethylphenyl Thian 3 Ol

Quantum Chemical Calculations

Electronic Structure and Frontier Molecular Orbital Analysis (HOMO-LUMO)

No published data is available on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the electronic structure of 3-(4-Ethylphenyl)thian-3-ol.

Molecular Electrostatic Potential Surface Analysis

There are no studies detailing the molecular electrostatic potential (MEP) surface of this compound to identify its electrophilic and nucleophilic sites.

Global and Local Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity)

Information regarding the global and local reactivity descriptors, such as electrophilicity and nucleophilicity, for this compound is not present in the current body of scientific literature.

Conformational Energy Landscape Profiling

Potential Energy Surface Scans for Ring and Substituent Rotations

No potential energy surface scans for the thian ring or the ethylphenyl substituent of this compound have been reported.

Prediction of Stable Conformers and Their Relative Energies

There is no available research on the prediction of stable conformers of this compound or their relative energies.

Reaction Pathway Modeling and Transition State Determination

The exploration of chemical reactions at a molecular level through computational modeling is a cornerstone of modern chemistry. This approach allows for the detailed examination of reaction mechanisms, including the identification of transient intermediates and the calculation of energy barriers, which are crucial for understanding reaction kinetics.

Computational Elucidation of Proposed Reaction Mechanisms

In the absence of specific studies on this compound, one can only hypothesize the types of reactions this molecule might undergo, which could be investigated computationally. For instance, the synthesis of this tertiary alcohol likely involves the reaction of a Grignard reagent, 4-ethylphenylmagnesium bromide, with thian-3-one. A computational study of this reaction could elucidate the step-by-step mechanism, including the coordination of the magnesium halide and the subsequent nucleophilic attack on the carbonyl carbon. Such studies often employ methods like Density Functional Theory (DFT) to map out the potential energy surface of the reaction.

Energy Barriers and Reaction Kinetics from Theoretical Models

Theoretical models are instrumental in quantifying the energy profiles of chemical reactions. By calculating the energies of reactants, transition states, and products, the activation energy (energy barrier) for a reaction can be determined. This information is vital for predicting reaction rates and understanding the feasibility of a particular chemical transformation under different conditions. For this compound, future computational work could, for example, model its dehydration reaction to form the corresponding alkene, calculating the energy barriers for different potential pathways and identifying the most likely product.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and confirming molecular structures.

Calculated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. Theoretical calculations can predict the 1H and 13C NMR chemical shifts and coupling constants for a given molecule. ubc.caorganicchemistrydata.orglibretexts.orgresearchgate.netpressbooks.pub These predictions are based on calculating the magnetic shielding of each nucleus within the molecule's optimized geometry. For this compound, such calculations would provide a theoretical NMR spectrum that could be compared with an experimentally obtained spectrum to confirm its synthesis and structural assignment.

Table 1: Hypothetical Calculated 1H and 13C NMR Chemical Shifts for this compound This table is a hypothetical representation and is not based on actual calculated data.

| Atom Number | Atom Type | Calculated 1H Chemical Shift (ppm) | Calculated 13C Chemical Shift (ppm) |

|---|---|---|---|

| 1 | C (Ethyl CH3) | 1.25 | 15.5 |

| 2 | C (Ethyl CH2) | 2.65 | 28.7 |

| 3 | C (Aromatic C-H) | 7.20 | 128.5 |

| 4 | C (Aromatic C-H) | 7.40 | 126.0 |

| 5 | C (Aromatic C-Et) | - | 145.0 |

| 6 | C (Aromatic C-C(OH)) | - | 140.0 |

| 7 | C (Thian C-S) | 2.90 | 35.0 |

| 8 | C (Thian C-C(OH)) | 2.10 | 45.0 |

| 9 | C (Thian C-OH) | - | 75.0 |

Simulated Vibrational Spectra for Comparison with Experimental Data

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Computational methods can simulate these spectra by calculating the vibrational frequencies and their corresponding intensities. nih.gov A simulated vibrational spectrum for this compound would show characteristic peaks for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, and vibrations of the thian ring, aiding in the analysis of experimental spectroscopic data.

Table 2: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups in this compound This table is a hypothetical representation and is not based on actual calculated data.

| Functional Group | Vibrational Mode | Calculated Frequency (cm-1) |

|---|---|---|

| O-H | Stretching | 3450 |

| C-H (Aromatic) | Stretching | 3050 |

| C-H (Aliphatic) | Stretching | 2950 |

| C=C (Aromatic) | Stretching | 1610, 1500 |

Future Research Directions and Unresolved Challenges

Development of Novel and Sustainable Synthetic Routes

A primary challenge in the study of any novel compound is the development of efficient and environmentally benign synthetic methodologies. For 3-(4-Ethylphenyl)thian-3-ol, future research will likely focus on moving beyond traditional, multi-step syntheses that may generate significant waste. The exploration of catalytic, enantioselective methods would be a significant advancement, allowing for the construction of stereochemically defined 3,4-disubstituted chromans, a related class of heterocyclic compounds.

Key areas for investigation include:

Green Chemistry Approaches: The use of safer solvents, renewable starting materials, and energy-efficient reaction conditions will be paramount. Methodologies that reduce the number of synthetic steps and minimize the use of protecting groups will be highly sought after.

Catalytic Systems: The development of novel catalysts, potentially based on earth-abundant metals or organocatalysts, could provide more sustainable alternatives to traditional stoichiometric reagents.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Adapting synthetic routes for this compound to flow chemistry could enable more efficient and reproducible production.

Exploration of Underutilized Reactivity Pathways

The thian-3-ol scaffold possesses several reactive sites that could be exploited in novel chemical transformations. The tertiary alcohol, the sulfur atom, and the aromatic ring all present opportunities for further functionalization and derivatization.

Future research could focus on:

Ring-Opening Reactions: The thian ring could potentially undergo ring-opening reactions to generate linear sulfur-containing compounds with diverse functionalities.

Oxidation and Reduction Chemistry: The sulfur atom can exist in various oxidation states, offering the potential to synthesize a range of sulfoxides and sulfones with potentially unique biological activities.

C-H Activation: Direct functionalization of the aromatic ring through C-H activation would provide a more atom-economical approach to creating a library of derivatives compared to traditional cross-coupling methods.

Advanced Computational Modeling for Complex Interactions

Computational chemistry can provide invaluable insights into the structure, reactivity, and potential interactions of this compound. Advanced computational modeling will be crucial for understanding its properties and guiding experimental work.

Areas for computational investigation include:

Conformational Analysis: Understanding the preferred three-dimensional structure of the molecule is essential for predicting its reactivity and how it might interact with biological targets.

Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of potential reactions, helping to optimize reaction conditions and predict product outcomes.

Structure-Property Relationships: Computational models can be used to predict various physicochemical properties, such as solubility, lipophilicity, and electronic properties, which are crucial for a range of applications.

Expanding Synthetic Applications in Emerging Fields

While the specific applications of this compound are yet to be explored, its structural features suggest potential utility in several emerging fields. The combination of a heterocyclic ring and a substituted aromatic group is a common feature in many biologically active molecules and functional materials.

Potential areas for application-focused research include:

Medicinal Chemistry: Thiane (B73995) derivatives have been investigated for a variety of biological activities. Future work could explore the potential of this compound and its analogs as scaffolds for the development of new therapeutic agents.

Materials Science: The sulfur atom and the aromatic ring could allow for the development of novel polymers or organic electronic materials with interesting optical or conductive properties.

Agrochemicals: Heterocyclic compounds are widely used in the agrochemical industry. The unique structure of this compound could serve as a starting point for the discovery of new herbicides, fungicides, or insecticides.

The exploration of these future research directions will be essential to uncover the full scientific and technological potential of this compound and related compounds. Overcoming the current lack of specific data will require a concerted effort in synthetic chemistry, reactivity studies, computational modeling, and application-oriented research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.